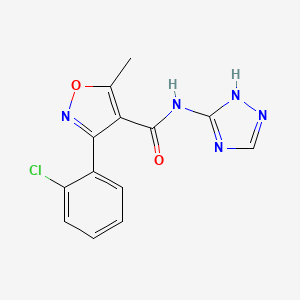![molecular formula C19H26N4O3 B5604906 N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5604906.png)
N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally similar to N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide involves complex chemical reactions, employing different starting materials and catalysts to introduce the oxadiazole and piperidine functionalities. For instance, the synthesis of related compounds often includes steps such as nucleophilic substitution reactions, cyclization, and the introduction of methoxyphenyl groups through palladium-catalyzed cross-coupling reactions (Rehman et al., 2018). These processes underline the complexity and versatility in the synthetic approaches for such compounds.
Molecular Structure Analysis
The molecular structure of compounds like this compound often features a planar oxadiazole ring that is crucial for its chemical and physical properties. The structural analysis often includes X-ray crystallography and NMR spectroscopy to elucidate the arrangement of the atoms within the molecule and understand the electronic distribution which affects its reactivity and interaction with biological targets (Kritchenkov et al., 2013).
Chemical Reactions and Properties
Compounds containing oxadiazole and piperidine structures participate in various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on these rings. These functionalities contribute to the compound's ability to act as ligands in coordination chemistry or as intermediates in the synthesis of more complex molecules (Aziz‐ur‐Rehman et al., 2016). The presence of methoxy and methyl groups further influences the chemical reactivity by directing the electrophilic substitution reactions to specific positions on the aromatic rings.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of this compound, can be significantly affected by the nature of its functional groups. For example, the methoxy group may increase solubility in organic solvents, while the oxadiazole ring might contribute to a higher melting point due to the rigidity of the structure (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties of such a compound are influenced by the electronic effects of the oxadiazole ring and the piperidine nitrogen. These groups affect the compound's acidity, basicity, and nucleophilic/electrophilic character, playing a crucial role in its potential biological activity and interaction with other chemical entities. The oxadiazole ring, being electron-withdrawing, can affect the electron density of adjacent functional groups, modifying the compound's reactivity profile (Harish et al., 2013).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its biological activity and potential applications in medicine and other fields. Given the broad spectrum of biological activity of oxadiazole derivatives, this compound could have potential uses in treating various diseases .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-14-21-22-19(26-14)13-23-10-8-15(9-11-23)6-7-18(24)20-16-4-3-5-17(12-16)25-2/h3-5,12,15H,6-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECPTBFXCSZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC(CC2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604829.png)
![3-[(2-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5604836.png)
![4-[(4-biphenylylmethylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604838.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5604839.png)

![5-isobutyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604848.png)

![1-(3,5-difluoro-4-methoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5604863.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5604876.png)

![4-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5604911.png)
![(1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5604925.png)

